![molecular formula C12H19ClN4 B1465799 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine CAS No. 1271587-95-1](/img/structure/B1465799.png)
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine
Overview
Description
“2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine” is a chemical compound with the molecular formula C8H11ClN2 . It is related to the class of compounds known as pyrazines, which are aromatic compounds containing a pyrazine ring, a six-membered aromatic heterocycle made up of two nitrogen atoms and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine” were not found, related compounds have been synthesized through various methods. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine” consists of a pyrazine ring substituted with a chlorine atom and a piperazine ring attached to a 2-methylpropyl group .
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine” is 170.639 . Further physical and chemical properties were not found in the available literature.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine: is a compound that falls under the category of pyrrolopyrazine derivatives. These derivatives are known for their wide range of biological activities, which include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory actions . The structure of this compound, featuring both pyrrole and pyrazine rings, makes it a valuable scaffold in drug discovery, offering a platform for synthesizing new leads to treat various diseases.
Agriculture
In the agricultural sector, compounds like 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine can be explored for their potential use as agrochemicals. Piperazine, a core structure within this compound, is often found in substances that modulate the pharmacokinetic properties of drugs and may similarly affect the uptake and efficacy of agrochemicals .
Material Science
The incorporation of nitrogen-containing heterocycles, such as those found in 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine , is critical in the development of organic materials. These structures can impart unique electronic and physical properties, making them suitable for a variety of applications in material science .
Environmental Science
Environmental science research could benefit from studying compounds like 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine to understand their environmental fate, potential bioaccumulation, and effects on ecosystems. The stability and interactions of such compounds with environmental factors are crucial for assessing their safety and impact .
Biochemistry
In biochemistry, the study of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine can provide insights into its interaction with biological macromolecules. Understanding its binding affinity, mechanism of action, and role in biochemical pathways can lead to the discovery of new biochemical tools or therapeutic agents .
Pharmacology
Pharmacologically, 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine and its derivatives could be investigated for their therapeutic potential. Their ability to interact with various biological targets, such as receptors or enzymes, makes them candidates for the development of new medications for a range of health conditions .
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities .
Mode of Action
It is part of the pyrrolopyrazine class of compounds, which have shown various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine Other pyrrolopyrazine derivatives have shown a wide range of biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that they have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-10(2)9-16-5-7-17(8-6-16)12-11(13)14-3-4-15-12/h3-4,10H,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIYTUVWSKRZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
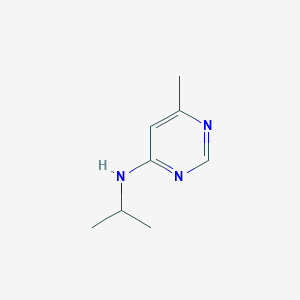

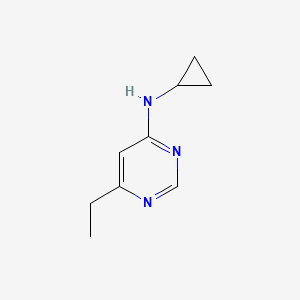
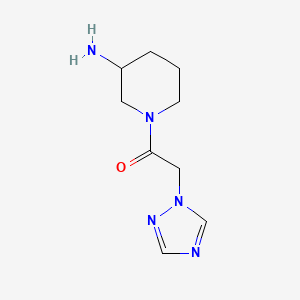
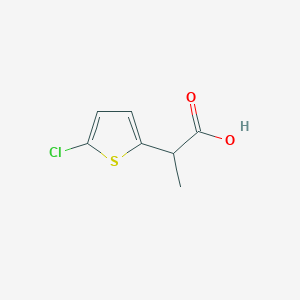

![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)
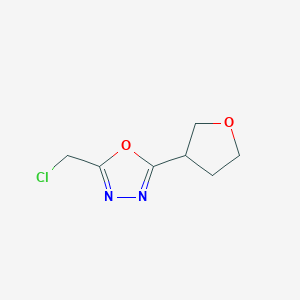


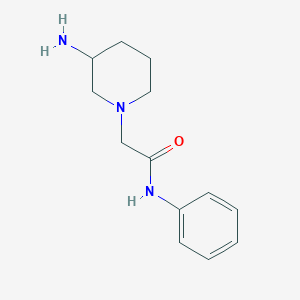
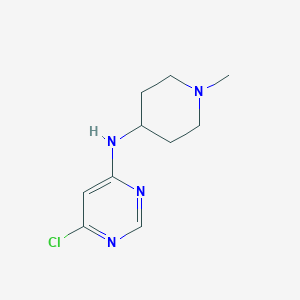
![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)